Cas no 88850-32-2 (3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one)
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazolidinone, 3-(2-methoxyethyl)-2-thioxo-
- 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- NS-01799
- CS-0116988
- AKOS000349025
- 88850-32-2
- 3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
- DTXSID70572461
-
- Inchi: 1S/C6H9NO2S2/c1-9-3-2-7-5(8)4-11-6(7)10/h2-4H2,1H3
- InChI Key: GWQVMKJMRPYEMR-UHFFFAOYSA-N
- SMILES: S1C(N(C(C1)=O)CCOC)=S
Computed Properties
- Exact Mass: 191.00747088g/mol
- Monoisotopic Mass: 191.00747088g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 86.9Ų
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M139473-10mg |
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
88850-32-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M139473-50mg |
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
88850-32-2 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M139473-100mg |
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
88850-32-2 | 100mg |
$ 160.00 | 2022-06-04 | ||
| Chemenu | CM541931-50mg |
3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one |
88850-32-2 | 95%+ | 50mg |
$237 | 2023-01-09 | |
| Chemenu | CM541931-100mg |
3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one |
88850-32-2 | 95%+ | 100mg |
$334 | 2023-01-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187628-50mg |
3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one |
88850-32-2 | 98% | 50mg |
¥2002.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187628-100mg |
3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one |
88850-32-2 | 98% | 100mg |
¥3038.00 | 2024-04-26 | |
| OTAVAchemicals | 11639154-50MG |
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
88850-32-2 | 95% | 50MG |
$72 | 2023-07-06 | |
| OTAVAchemicals | 11639154-250MG |
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
88850-32-2 | 95% | 250MG |
$144 | 2023-07-06 | |
| OTAVAchemicals | 11639154-1000MG |
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
88850-32-2 | 95% | 1g |
$247 | 2023-07-06 |
3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
3-(2-Methoxyethyl)-2-Sulfanylidene-1,3-Thiazolidin-4-One: A Comprehensive Overview
The compound with CAS No. 88850-32-2, known as 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazolidinones, which are widely studied for their potential applications in drug development. The thiazolidinone framework is particularly interesting due to its structural versatility and ability to form hydrogen bonds, making it a valuable scaffold for medicinal chemists.
Recent studies have highlighted the antimicrobial properties of 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, demonstrating its effectiveness against a range of bacterial and fungal strains. Researchers have found that the sulfanylidene group plays a crucial role in enhancing the compound's activity by stabilizing the structure and improving its bioavailability. This finding has opened new avenues for exploring this compound as a potential candidate in the development of novel antibiotics, especially in light of the growing threat of antibiotic resistance.
In addition to its antimicrobial effects, this compound has shown promising results in anti-inflammatory studies. The methoxyethyl group within its structure contributes to its lipophilicity, which is essential for crossing biological membranes and targeting inflammatory pathways. Preclinical trials have indicated that 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a potential candidate for treating inflammatory diseases like arthritis and dermatitis.
The synthesis of 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves a multi-step process that includes the formation of the thiazolidinone ring followed by functionalization with the methoxyethyl group. This process requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient synthesis routes, reducing production costs and improving scalability for industrial applications.
From a structural perspective, the compound's sulfur-containing ring system is highly reactive and can undergo various transformations to yield derivatives with enhanced biological activities. For instance, substituting the methoxy group with other electron-donating or withdrawing groups has been shown to modulate the compound's pharmacokinetic properties, such as absorption and metabolism. These modifications are critical for optimizing drug delivery systems and ensuring therapeutic efficacy.
Moreover, computational studies using molecular docking techniques have provided insights into the binding interactions of 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one with target proteins. These studies reveal that the compound exhibits strong binding affinities towards enzymes involved in cellular signaling pathways, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). This suggests that it could be a potent modulator of cellular processes associated with chronic diseases like cancer and neurodegenerative disorders.
In terms of toxicity profiles, preliminary safety assessments indicate that 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has a favorable safety margin when administered at therapeutic doses. However, further long-term toxicological studies are required to fully evaluate its safety profile for human use. Regulatory agencies emphasize the importance of comprehensive safety evaluations before approving new drug candidates, particularly those with novel mechanisms of action.
The global pharmaceutical industry is increasingly focusing on natural product-inspired compounds due to their unique bioactivities and structural diversity. In this context, thiazolidinones like 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one represent a promising class of molecules that warrant further exploration. Collaborative efforts between academia and industry are essential for accelerating the translation of these findings into clinical applications.
In conclusion, CAS No. 88850-32-2, or 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, stands out as a versatile molecule with significant potential in drug discovery. Its unique chemical structure, combined with recent advances in synthetic methods and biological evaluations, positions it as a key player in addressing unmet medical needs. Continued research into its mechanisms of action and optimization strategies will undoubtedly pave the way for innovative therapeutic solutions in the coming years.
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